Methyl 3-fluoropiperidine-4-carboxylate
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Overview
Description
Methyl 3-fluoropiperidine-4-carboxylate is an important organic compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a fluorine atom attached to the third carbon. The presence of the fluorine atom can significantly alter the chemical and biological properties of the molecule, making it a valuable building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 3-fluoropiperidine-4-carboxylate involves the nucleophilic substitution of a nitro group with a fluoride anion. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion via nucleophilic aromatic substitution . This reaction typically requires the presence of an electron-withdrawing group ortho or para to the leaving group to facilitate the substitution.
Industrial Production Methods
In industrial settings, the preparation of this compound may involve the use of hydrofluoric acid gas to introduce the fluorine atom into the piperidine structure. The corresponding carboxylate group is then attached to the appropriate position on the piperidine ring .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoropiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
Methyl 3-fluoropiperidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-fluoropiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 3-fluoropiperidine-4-carboxylate include:
- Methyl 3-fluoropyridine-4-carboxylate
- 3-Fluoropiperidine-4-carboxylic acid
- 3-Fluoropiperidine derivatives
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This makes it a valuable compound in the development of pharmaceuticals and other bioactive molecules .
Properties
Molecular Formula |
C7H12FNO2 |
---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
methyl 3-fluoropiperidine-4-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h5-6,9H,2-4H2,1H3 |
InChI Key |
CITOGGQERKZEIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCNCC1F |
Origin of Product |
United States |
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